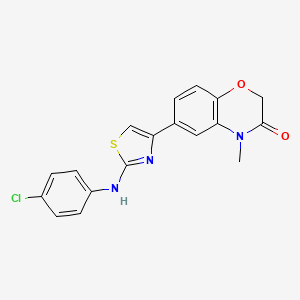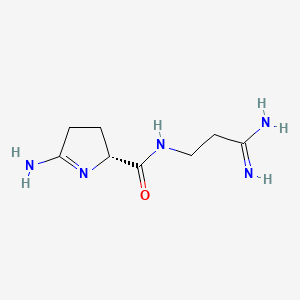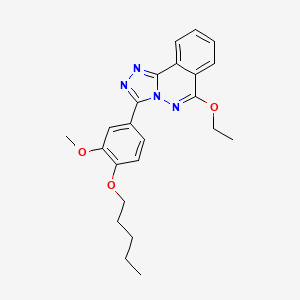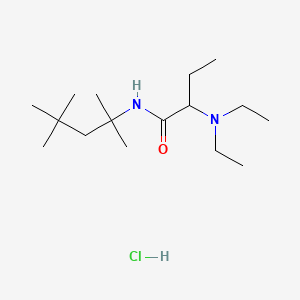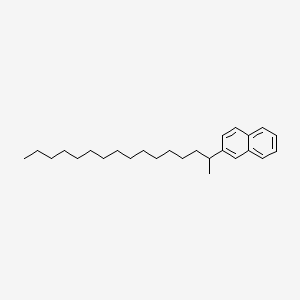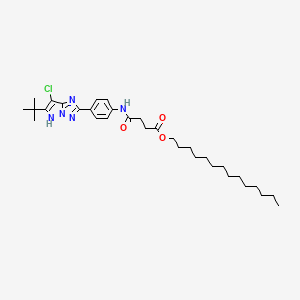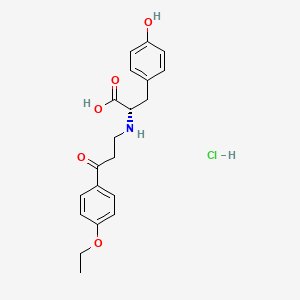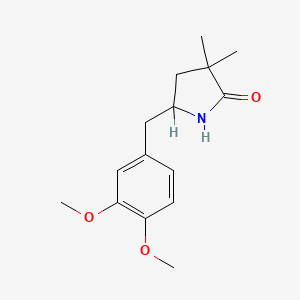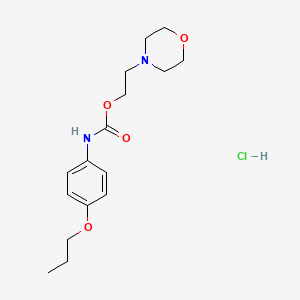
(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dioxolane ring, a propenyl group, and a butyrate ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate typically involves the esterification of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Carboxylic acids, alcohols.
科学的研究の応用
Chemistry: (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ester functionality makes it a potential candidate for studying ester hydrolysis in biological systems. It can be used as a model compound to investigate enzyme-catalyzed ester hydrolysis.
Medicine: While specific medical applications of this compound are not well-documented, esters in general are explored for their potential as prodrugs. The ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: In the fragrance industry, this compound can be used as a flavoring agent due to its pleasant aroma. It can also be used in the formulation of perfumes and other scented products.
作用機序
The mechanism of action of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate primarily involves its hydrolysis to yield (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol and butyric acid. The hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The released butyric acid can then participate in various metabolic pathways, while the (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol can undergo further metabolic transformations.
類似化合物との比較
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl acetate
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl propionate
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl valerate
Comparison:
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl acetate has a shorter carbon chain compared to the butyrate ester, which can influence its volatility and fragrance profile.
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl propionate has a similar carbon chain length but differs in the branching, which can affect its reactivity and physical properties.
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl valerate has a longer carbon chain, which can result in a higher boiling point and different olfactory characteristics.
The uniqueness of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate lies in its specific ester linkage and the presence of the dioxolane ring, which can impart distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
40533-67-3 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
[2-[(E)-prop-1-enyl]-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C11H18O4/c1-3-5-10(12)13-7-9-8-14-11(15-9)6-4-2/h4,6,9,11H,3,5,7-8H2,1-2H3/b6-4+ |
InChIキー |
ICPQFQAABAQGLG-GQCTYLIASA-N |
異性体SMILES |
CCCC(=O)OCC1COC(O1)/C=C/C |
正規SMILES |
CCCC(=O)OCC1COC(O1)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


